REACTION_CXSMILES
|
C1COCC1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Mg]Br)=[CH:10][CH:9]=1.Cl[C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.C1(C)C=CC=CC=1>CCCCCC>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:11]2[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
p-methoxyphenylmagnesium bromide
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
130.6 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the above compound (0.184 g, yield=91%, purity=>99% (GC analysis)) was obtained as a white solid
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |